molecular formula C12H17NO2 B137647 Ethyl 2-amino-2-phenylbutanoate CAS No. 6480-87-1

Ethyl 2-amino-2-phenylbutanoate

Cat. No. B137647
Key on ui cas rn: 6480-87-1
M. Wt: 207.27 g/mol
InChI Key: JLEZVTIYNCKTNH-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

A solution of ethyl 2-amino-2-phenylbutanoate (0.162 g, 0.782 mmol) in 1:3 v/v water/ethanol (4 mL) was reacted with sodium borohydride (0.151 g, 3.908 mmol) at reflux for four hours. The reaction was concentrated and partition between water (5 mL), ethyl ether (10 mL) and 1N aqueous sodium hydroxide (0.39 mL). Solid sodium chloride was added to saturate the aqueous and separate the phases. The aqueous phase was separated and re-extracted with ethyl ether (2×20 mL). The combined ethereal extracts were washed with brine (25 mL), dried over potassium carbonate, filtered, and concentrated by rotary evaporation to afford the title compound as an oil (0.116 g, 0.702 mmol, 90%). 1H NMR (300 MHz, DMSO-D6) δ ppm 0.59 (t, J=7.54 Hz, 3 H) 1.49-1.80 (m, 4 H) 3.44 (d, J=5.15 Hz, 2 H) 4.63 (t, J=5.52 Hz, 1 H) 6.89-7.76 (m, 5 H). MS (DCI) m/z 166 (M+H)+.
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:8][CH3:9])[C:3](OCC)=[O:4].[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH2:8][CH3:9])[CH2:3][OH:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.162 g
Type
reactant
Smiles
NC(C(=O)OCC)(CC)C1=CC=CC=C1
Name
Quantity
0.151 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
water ethanol
Quantity
4 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
partition between water (5 mL), ethyl ether (10 mL) and 1N aqueous sodium hydroxide (0.39 mL)
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous and
CUSTOM
Type
CUSTOM
Details
separate the phases
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl ether (2×20 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.702 mmol
AMOUNT: MASS 0.116 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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